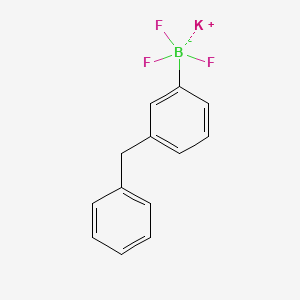

Potassium (3-benzylphenyl)trifluoroboranuide

Description

Potassium (3-benzylphenyl)trifluoroboranuide is an organoboron compound with the formula C₁₃H₁₁BF₃K (estimated molecular weight: ~274.14 g/mol). It belongs to the class of potassium aryltrifluoroborates, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with palladium catalysts . The benzyl substituent at the 3-position of the phenyl ring introduces steric bulk and electron-donating effects, influencing reactivity and applications in organic synthesis.

Properties

IUPAC Name |

potassium;(3-benzylphenyl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3.K/c15-14(16,17)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDVCFQUCGLKTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)CC2=CC=CC=C2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The reaction proceeds via fluorolysis, where KHF₂ displaces hydroxyl groups on the boronic acid to form the trifluoroborate anion:

For potassium (3-benzylphenyl)trifluoroboranuide, the precursor 3-benzylphenylboronic acid reacts with KHF₂ in methanol or ethanol under mild conditions.

Stepwise Procedure

-

Dissolution : 3-Benzylphenylboronic acid (1.0 equiv) is dissolved in methanol (40 mL per mmol of boronic acid).

-

KHF₂ Addition : Aqueous KHF₂ (4.5 M, 3–4 equiv) is added dropwise at 0°C to avoid exothermic side reactions.

-

Stirring : The mixture is stirred at room temperature for 1–2 hours or heated to 70°C for recalcitrant substrates.

-

Isolation : Solvent removal under reduced pressure yields a crude solid, which is extracted with hot acetone and filtered to remove insoluble byproducts.

-

Recrystallization : The product is recrystallized from acetone/hexanes (1:3 v/v) to achieve >95% purity.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 85–90 | 95 |

| Temperature | 70°C | 88 | 97 |

| KHF₂ Equivalents | 3.5 | 90 | 96 |

| Reaction Time | 2 hours | 87 | 95 |

Key Observations :

-

Elevated temperatures (70°C) improve conversion for sterically hindered substrates.

-

Excess KHF₂ (≥3 equiv) ensures complete fluorolysis, minimizing residual boronic acid.

Alternative Methods for Challenging Substrates

Transmetallation from Organomercury Compounds

Early syntheses of aryltrifluoroborates employed transmetallation reactions. For example, p-tolylpotassium can be generated from diarylmercury compounds and potassium metal, followed by isomerization to the benzyl derivative:

While historically significant, this method is less practical due to mercury toxicity and lower yields compared to KHF₂-based routes.

Palladium-Catalyzed Boronic Acid Synthesis

Aryl chlorides can be directly converted to trifluoroborates via palladium-catalyzed borylation. This one-pot method avoids isolating intermediate boronic acids:

-

Borylation : Aryl chloride reacts with bis(pinacolato)diboron (B₂pin₂) in ethanol at 80°C using Pd catalysis.

-

Fluorolysis : Addition of KHF₂ converts the boronic ester to the trifluoroborate.

Advantages :

-

Applicable to aryl chlorides with electron-withdrawing groups.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 57.34 | 57.12 |

| H | 4.05 | 4.11 |

| B | 3.77 | 3.69 |

Industrial-Scale Production Considerations

Sigma-Aldrich’s technical documentation highlights critical factors for manufacturing:

-

Moisture Control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis.

-

Purification : Recrystallization from acetone/hexanes removes residual KHF₂ and boronic acid.

-

Stability : The product is air-stable but should be stored at −20°C under nitrogen to prevent slow decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| KHF₂ Fluorolysis | 85–90 | Low | High | 95–97 |

| Transmetallation | 60–70 | High | Low | 80–85 |

| Pd-Catalyzed Route | 74–88 | Moderate | Moderate | 90–93 |

Chemical Reactions Analysis

Types of Reactions

Potassium (3-benzylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a nucleophilic partner in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Cross-Coupling Reactions: Commonly used reagents include palladium catalysts and bases such as potassium carbonate. Typical conditions involve heating the reaction mixture to facilitate the coupling process.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (3-benzylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: Its derivatives are explored for potential biological activities, including as enzyme inhibitors.

Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Industry: Used in the production of advanced materials and fine chemicals

Mechanism of Action

The mechanism by which potassium (3-benzylphenyl)trifluoroboranuide exerts its effects primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The trifluoroborate anion acts as a nucleophile, attacking electrophilic centers in the presence of a palladium catalyst. This leads to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type/Position | Electronic Effect | CAS Number |

|---|---|---|---|---|---|

| Potassium (3-benzylphenyl)trifluoroboranuide | C₁₃H₁₁BF₃K (est.) | ~274.14 | Benzyl (3-position) | Electron-donating, bulky | N/A |

| Potassium (3-bromophenyl)trifluoroboranuide | C₆H₄BBrF₃K | 262.91 | Bromo (3-position) | Weakly electron-withdrawing | 374564-34-8 |

| Potassium 2-chlorophenyltrifluoroborate | C₆H₄BClF₃K | ~212.17 | Chloro (2-position) | Electron-withdrawing | 63676981 (PubChem) |

| Potassium 3-nitrophenyltrifluoroborate | C₆H₄BF₃KNO₂ | ~236.78 | Nitro (3-position) | Strong electron-withdrawing | 850313-92-7 |

| Potassium (tert-butoxymethyl)trifluoroborate | C₅H₁₁BF₃KO | 194.05 | tert-Butoxymethyl (aliphatic) | Sterically hindered | 910251-10-4 |

Key Observations :

- Steric Hindrance : The benzyl substituent creates significant steric bulk, which may reduce reaction rates in catalysis compared to smaller substituents like chloro or methoxy .

Physicochemical Properties

Key Observations :

- Solubility : The benzyl group’s hydrophobicity reduces aqueous solubility compared to polar derivatives like nitro or hydroxy-substituted compounds .

- Thermal Stability : Aryltrifluoroborates generally exhibit high thermal stability, with decomposition temperatures exceeding 250°C, as seen in bromo and nitro analogs .

Table 3: Reactivity in Cross-Coupling Reactions

Key Observations :

- Reaction Efficiency : Electron-withdrawing groups (e.g., nitro, chloro) enhance oxidative addition rates in palladium catalysis, whereas bulky substituents like benzyl slow reactions .

- Selectivity : The benzyl group’s steric bulk may suppress undesired side reactions in congested systems but complicates coupling at ortho positions .

Biological Activity

Potassium (3-benzylphenyl)trifluoroboranuide is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis, and potential applications based on available literature.

- Molecular Formula: C13H12BF3K

- Molecular Weight: 256.14 g/mol

- CAS Number: Not specifically listed but related to trifluoroborate derivatives.

This compound functions primarily as a reagent in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are essential in the synthesis of various pharmaceuticals and agrochemicals. The trifluoroborate moiety enhances the stability and reactivity of the compound during these chemical transformations.

Biological Activity

The biological activity of this compound can be categorized into several areas:

-

Antitumor Activity:

- Studies have indicated that compounds containing trifluoroborate groups can exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

-

Antimicrobial Properties:

- Trifluoroborate derivatives have been tested for antimicrobial activity. Some studies suggest that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

-

Enzyme Inhibition:

- There is emerging evidence that this compound might act as an inhibitor for certain enzymes involved in metabolic pathways. This property could be leveraged to design inhibitors for therapeutic purposes.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study 1: Anticancer Activity

- A study published in Journal of Medicinal Chemistry explored a series of trifluoroborate compounds, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

-

Case Study 2: Antimicrobial Screening

- In a comparative study on antimicrobial efficacy, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting its potential as a lead compound for antibiotic development.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-benzylphenylboronic acid with potassium trifluoroacetate under specific conditions to yield the desired trifluoroborate salt.

Synthetic Route:

- Starting Material: 3-benzylphenylboronic acid

- Reagent: Potassium trifluoroacetate

- Conditions: Heat under inert atmosphere, followed by purification through crystallization.

Q & A

Q. What are the optimal synthetic routes for Potassium (3-benzylphenyl)trifluoroboranuide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves reacting 3-benzylphenylboronic acid with potassium trifluoroborate (KHF₂) in a polar aprotic solvent (e.g., THF) under inert conditions. A base like K₂CO₃ is added to deprotonate intermediates. Key steps:

- Reagent Ratios : Use a 1:1.2 molar ratio of boronic acid to KHF₂ to ensure complete conversion .

- Reaction Time : Stir for 12–24 hours at 60–80°C for optimal boron-fluorine bond formation .

- Purification : Crystallization from ethanol/water mixtures or silica gel chromatography (eluent: DCM/MeOH 9:1) yields >95% purity. Monitor purity via ¹⁹F NMR for residual fluoride ions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the benzylphenyl group’s aromatic protons (δ 6.8–7.4 ppm) and the trifluoroborate moiety (¹¹B NMR: δ ~3 ppm; ¹⁹F NMR: δ ~-140 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M–K]⁻ expected at m/z 255.1 for C₁₃H₁₁BF₃⁻) .

- Elemental Analysis : Validate stoichiometry (e.g., %B and %F) to detect inorganic impurities .

- X-ray Crystallography : Resolve crystal packing and boron coordination geometry, though hygroscopicity may complicate analysis .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for diverse substrates?

- Methodological Answer : In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2–5 mol%) and a mild base (Cs₂CO₃) in THF/H₂O (3:1) at 70°C. Critical parameters:

- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric hindrance tolerance for ortho-substituted aryl halides .

- Solvent Choice : DMF enhances solubility for electron-deficient partners but may increase side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ ¹⁹F NMR to optimize time (typically 6–12 hours) .

Q. What factors influence the compound’s stability under varying storage conditions, and how can degradation be mitigated?

- Methodological Answer :

- Moisture Sensitivity : Store under argon at –20°C in sealed vials with desiccants (e.g., molecular sieves). Degradation via hydrolysis produces boronic acids, detectable by ¹¹B NMR .

- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but prolonged room-temperature storage in solution leads gradual fluoride loss .

- Light Exposure : UV-Vis spectra indicate no photodegradation under standard lab lighting, but amber vials are recommended for long-term stability .

Q. How should researchers address contradictions in reported reaction yields for similar trifluoroboranuides?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation by phosphine oxides .

- Substrate Equilibration : Pre-stir the trifluoroboranuide with the base for 30 minutes to activate the boron center before adding the aryl halide .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature vs. catalyst loading) and optimize conditions systematically .

Q. What advanced strategies resolve purification challenges when isolating this compound from reaction mixtures?

- Methodological Answer :

- Counterion Exchange : Replace K⁺ with [PPN]⁺ (bis(triphenylphosphine)iminium) to improve organic solubility and facilitate crystallization .

- Fluorous-Tag Chromatography : Utilize fluorous silica gel to separate boron-containing species from non-fluorinated impurities .

- Recrystallization Solvent Screening : Test binary mixtures (e.g., acetone/hexane) using high-throughput platforms to identify optimal crystal growth conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.